molecular formula C14H27N3O B6642642 2,2-Dimethyl-1-(4-pyrrolidin-3-ylpiperazin-1-yl)butan-1-one

2,2-Dimethyl-1-(4-pyrrolidin-3-ylpiperazin-1-yl)butan-1-one

Cat. No. B6642642
M. Wt: 253.38 g/mol
InChI Key: QLYVFQRMHSUJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-(4-pyrrolidin-3-ylpiperazin-1-yl)butan-1-one is a chemical compound that belongs to the class of cathinones. It is commonly known as Dibutylone or bk-DMBDB. Dibutylone is a synthetic stimulant that is chemically similar to other cathinones such as methylone and ethylone. It was first synthesized in 2014 and has gained popularity as a research chemical.

Mechanism of Action

Dibutylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It works by blocking the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
Dibutylone has been shown to produce a range of biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. Dibutylone has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dibutylone as a research chemical is its availability and affordability. It is relatively easy to obtain and can be purchased from various online vendors. However, one of the limitations of using Dibutylone is its lack of selectivity. It acts on multiple neurotransmitter systems, making it difficult to isolate the specific effects of the drug.

Future Directions

There are several future directions for research on Dibutylone. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of research is the development of more selective SNDRI compounds that can target specific neurotransmitter systems. Additionally, further studies are needed to investigate the long-term effects of Dibutylone use and its potential for abuse.

Synthesis Methods

The synthesis of Dibutylone involves the reaction of 1-(4-bromophenyl)-2-(dimethylamino)ethan-1-one with piperazine in the presence of a strong base. The resulting product is then subjected to a reductive amination reaction with 2,2-dimethylbutyraldehyde to yield Dibutylone.

Scientific Research Applications

Dibutylone has been widely used as a research chemical in the field of neuroscience. It has been studied for its potential as a treatment for depression and anxiety disorders. Dibutylone has also been investigated for its effects on the central nervous system and its potential as a cognitive enhancer.

properties

IUPAC Name

2,2-dimethyl-1-(4-pyrrolidin-3-ylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-4-14(2,3)13(18)17-9-7-16(8-10-17)12-5-6-15-11-12/h12,15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYVFQRMHSUJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCN(CC1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.